molecular formula C6H12ClNO3 B6306642 (3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95% CAS No. 81702-33-2

(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%

Cat. No. B6306642
CAS RN: 81702-33-2
M. Wt: 181.62 g/mol
InChI Key: VSFKTMRKHVHYJE-BTVCFUMJSA-N
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Description

“(3R,3AR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride, 95%” is a chemical compound with a complex structure. It is related to the compound “(3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one”, which has a molecular formula of C6H8O5 . This compound is a functionalized fused bis-tetra-hydro-furan .


Synthesis Analysis

The synthesis of this compound can be achieved starting from the renewable, inexpensive and commercially available isosorbide, in 66% overall yield . A biocatalysed highly regioselective acetylation of the 3-endo hydroxyl group of isosorbide was followed by the stereospecific interconversion of the 6-exo hydroxyl group into azido group, through reaction with trifluoro-methanesulfonic anhydride followed by nucleophilic displacement of the triflate group by sodium azide . Finally, reduction of the azido group and deacetylation of the 3-hydroxy group were performed one pot by using LiAlH4 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple chiral centers . It is related to the compound “(3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one”, which has a molecular formula of C6H8O5 .


Chemical Reactions Analysis

The compound undergoes a series of chemical reactions during its synthesis, including acetylation, interconversion of hydroxyl group into azido group, and reduction of the azido group .

properties

IUPAC Name

(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c7-3-1-9-6-4(8)2-10-5(3)6;/h3-6,8H,1-2,7H2;1H/t3-,4+,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKTMRKHVHYJE-BTVCFUMJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)C(CO2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-ol hydrochloride

CAS RN

81702-33-2
Record name D-Glucitol, 2-amino-1,4:3,6-dianhydro-2-deoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81702-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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